Isooctyl 4-(4-chloro-2-methylphenoxy)butyrate
Description
Molecular Architecture and Stereochemical Considerations
The molecular formula of isooctyl 4-(4-chloro-2-methylphenoxy)butyrate is C₁₉H₂₉ClO₃ , with a molecular weight of 340.9 g/mol . The structure comprises three distinct regions:
- A 4-(4-chloro-2-methylphenoxy)butyrate moiety, featuring a chlorine-substituted aromatic ring.
- A butyrate ester linkage connecting the aromatic system to the aliphatic chain.
- An isooctyl group (6-methylheptyl), introducing branching that influences steric and electronic properties.
The phenoxy ring contains two substituents: a chlorine atom at the para position and a methyl group at the ortho position relative to the oxygen bridge. This substitution pattern creates steric hindrance around the oxygen atom, potentially affecting rotational freedom in the butyrate chain. The ester carbonyl group (C=O) adopts a planar configuration, with partial double-bond character restricting rotation about the C-O bond.
Stereochemical analysis reveals no chiral centers in the molecule, as all substituents on the phenoxy ring and butyrate chain reside in symmetric positions. However, the isooctyl group’s branching introduces conformational isomerism , with multiple low-energy states possible due to rotation around C-C bonds in the 6-methylheptyl chain.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₉ClO₃ | |
| Molecular Weight | 340.9 g/mol | |
| CAS Registry Number | 93843-24-4 | |
| European Community Number | 299-103-3 |
Properties
CAS No. |
93843-24-4 |
|---|---|
Molecular Formula |
C19H29ClO3 |
Molecular Weight |
340.9 g/mol |
IUPAC Name |
6-methylheptyl 4-(4-chloro-2-methylphenoxy)butanoate |
InChI |
InChI=1S/C19H29ClO3/c1-15(2)8-5-4-6-12-23-19(21)9-7-13-22-18-11-10-17(20)14-16(18)3/h10-11,14-15H,4-9,12-13H2,1-3H3 |
InChI Key |
QDZXSTNBYDQIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)OCCCCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Chlorination of 2-methylphenoxyalkanoic Acid
- The preparation begins with 2-methylphenol (o-cresol) or its phenoxyalkanoic acid derivatives as starting materials.
- Chlorination is performed in an aqueous medium using water-compatible chlorinating agents such as hypochlorous acid (HCIO), which is often generated in situ from alkali metal hypochlorite salts and mineral acids (e.g., HCl).
- The reaction is catalyzed by specific catalysts (e.g., compounds of formula I as per patent EP0539462A1) to ensure high selectivity for chlorination at the 4-position of the aromatic ring, minimizing by-products such as 6-chlorinated or dichlorinated species.
- The chlorination is conducted at controlled temperatures (0–50°C, preferably around 20°C) and pH maintained below 10, often around 8.5, to optimize the formation of 4-chloro-2-methylphenoxyalkanoic acid salts in solution.
- After chlorination, the reaction mixture is allowed to stand, and excess chlorinating agent is quenched with sodium thiosulfate (Na2S2O3).
- The product is isolated by acidifying the aqueous phase with mineral acids (HCl or H2SO4), causing precipitation of the phenoxyalkanoic acid, which can be crystallized or formulated directly.
Purification and Yield
- The chlorinated phenoxyalkanoic acid typically achieves purity levels of 97–98% w/w after distillation and extraction steps.
- The process recycles by-products such as sulfur dioxide (SO2) by converting it back to sulfuryl chloride (SO2Cl2) for reuse.
- The chlorination step is environmentally optimized to reduce formation of unwanted chlorinated by-products and to allow recycling of reagents.
| Parameter | Conditions/Details |
|---|---|
| Chlorinating agent | HCIO (in situ from alkali metal salt + acid) or Cl2 |
| Catalyst | Specific catalysts (e.g., formula I compounds) |
| Temperature | 0–50°C (optimal ~20°C) |
| pH | Below 10, typically ~8.5 |
| Reaction time | Several hours with controlled addition |
| Purity of product | 97–98% w/w |
| By-products | Minimal dichlorinated species |
| Work-up | Acidification, extraction, crystallization |
Esterification to Form Isooctyl 4-(4-chloro-2-methylphenoxy)butyrate
- The 4-chloro-2-methylphenoxybutyric acid intermediate is esterified with isooctanol (6-methylheptanol) to form the isooctyl ester.
- Esterification typically involves acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.
- The reaction may be conducted in an organic solvent or neat, with removal of water to drive the equilibrium toward ester formation.
- The isooctyl alcohol used can be prepared separately via bromination and substitution reactions starting from isooctanol, as detailed in related fine chemical synthesis patents (e.g., CN106565569A describes preparation of isooctyl mercaptan, which shares synthetic steps relevant to isooctanol derivatives).
- After esterification, the product is purified by washing, drying, and distillation or crystallization to achieve the desired purity.
| Parameter | Conditions/Details |
|---|---|
| Reactants | 4-chloro-2-methylphenoxybutyric acid + isooctanol |
| Catalyst | Acid catalyst (e.g., H2SO4, p-TsOH) |
| Temperature | Reflux temperature of solvent or neat system |
| Solvent | Optional organic solvent (e.g., toluene) |
| Water removal | Continuous removal (e.g., Dean-Stark apparatus) |
| Reaction time | Several hours until completion |
| Purification | Washing, drying, distillation/crystallization |
Summary Table of Preparation Steps
| Step | Description | Key Conditions/Notes |
|---|---|---|
| 1. Chlorination | Selective chlorination of 2-methylphenoxyalkanoic acid | HCIO chlorinating agent, catalyst, 0–50°C, pH ~8.5 |
| 2. Work-up and isolation | Acidification and extraction | Mineral acid addition, precipitation/crystallization |
| 3. Esterification | Reaction with isooctanol to form ester | Acid catalysis, reflux, water removal |
| 4. Purification | Washing, drying, distillation/crystallization | Achieve high purity and yield |
Research Findings and Industrial Relevance
- The chlorination method using HCIO and catalysts ensures high selectivity and environmental acceptability by minimizing chlorinated by-products and enabling reagent recycling.
- The esterification step is a classical organic synthesis reaction, optimized for yield and purity by controlling reaction conditions and removing water.
- The overall synthetic route is scalable and suitable for industrial production of this compound, which is used as an intermediate in agrochemical formulations.
- The process benefits from advances in catalyst design and chlorination technology to improve efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Isooctyl 4-(4-chloro-2-methylphenoxy)butyrate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(4-chloro-2-methylphenoxy)butyric acid and isooctanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Substitution: The chlorine atom in the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: 4-(4-chloro-2-methylphenoxy)butyric acid and isooctanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Agricultural Applications
Herbicide Development
Isooctyl 4-(4-chloro-2-methylphenoxy)butyrate is primarily utilized as an intermediate in the synthesis of herbicides. It plays a crucial role in controlling unwanted plant growth while minimizing damage to crops. Its effectiveness against a range of broadleaf weeds makes it valuable in agricultural practices.
| Weed Type | Control Method |
|---|---|
| Annual Broadleaf Weeds | Post-emergence application |
| Perennial Weeds | Pre-emergence treatment |
| Specific Targets | Canadian thistle, buttercup, mustard |
Case Study: Efficacy Against Weeds
A study conducted on pea crops demonstrated that this compound effectively controlled broadleaf weeds such as ragweed and pigweed when applied before flowering, showcasing its utility in maintaining crop health and yield .
Pharmaceutical Development
Therapeutic Formulations
This compound is also significant in pharmaceutical development, where it is incorporated into formulations due to its unique chemical properties. It has potential therapeutic benefits that can be harnessed for treating various conditions.
| Therapeutic Area | Potential Applications |
|---|---|
| Antimicrobial Agents | Synergistic effects with existing antibiotics |
| Anti-inflammatory Treatments | Potential use in pain management |
Research Insights
Research indicates that chlorinated derivatives similar to this compound exhibit antimicrobial properties, which could lead to innovative treatments against resistant strains of bacteria like MRSA .
Flavor and Fragrance Industry
This compound is utilized in the flavor and fragrance industry to enhance scent profiles. Its incorporation into formulations provides desirable characteristics that improve product appeal.
Polymer Production
Plasticizer Role
In polymer manufacturing, this compound acts as a plasticizer, enhancing the flexibility and durability of various plastic products. This application is crucial for producing materials that require resilience under varying conditions.
| Polymer Type | Plasticization Effect |
|---|---|
| PVC | Increased flexibility |
| Polyethylene | Enhanced durability |
Research Applications
This compound is employed as a reagent in organic synthesis within academic and industrial research settings. Its role as a building block allows scientists to develop new compounds and materials, contributing to advancements in chemical research.
Mechanism of Action
The mechanism of action of Isooctyl 4-(4-chloro-2-methylphenoxy)butyrate involves its interaction with specific molecular targets. In plants, it acts as a herbicide by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The compound interferes with the normal functioning of auxin receptors, disrupting cellular processes and causing phytotoxic effects .
Comparison with Similar Compounds
Comparison with MCPB and Its Esters
MCPB (Parent Acid) :
MCPB Methyl Ester :
- CAS: Not explicitly listed, but referenced as "MCPB methyl ester" .
- Properties : Increased lipid solubility compared to MCPB, enhancing uptake. Toxicity data is less documented but presumed similar to ethyl esters.
MCPB Ethyl Ester :
- CAS: Not explicitly provided.
- Toxicity : Oral rat LD₅₀ = 1570 mg/kg; dermal rat LD₅₀ = 4000 mg/kg .
- Environmental Fate : Slower degradation than the acid due to ester linkage .
Isooctyl 4-(4-Chloro-2-Methylphenoxy)butyrate:
Comparison with Other Phenoxybutyrate Esters
Isooctyl 4-(2,4-Dichlorophenoxy)butyrate (2,4-DB Isooctyl Ester):
- CAS : 1320-15-6 .
- Structure: Differs in the phenoxy substituents (2,4-dichloro vs. 4-chloro-2-methyl).
- Activity : Broader weed control spectrum due to higher halogenation but increased environmental persistence .
Ethyl 4-(4-Chloro-2-Methylphenoxy)butyrate (MCPB-Ethyl):
Environmental and Metabolic Behavior
- Biodegradation :
- Solubility Trends: Free acid (MCPB) > Methyl ester > Ethyl ester > Isooctyl ester.
Data Tables
Table 1: Key Properties of MCPB and Its Esters
*Estimated based on analogous phenoxy acids .
Table 2: Structural Comparison of Phenoxybutyrate Herbicides
| Compound | Phenoxy Substituent | Ester Group | Key Use |
|---|---|---|---|
| This compound | 4-chloro-2-methyl | Isooctyl | Cereals |
| 2,4-DB Isooctyl Ester | 2,4-dichloro | Isooctyl | Legumes |
| MCPB Methyl Ester | 4-chloro-2-methyl | Methyl | Pastures |
Research Findings
- Efficacy : Isooctyl esters exhibit longer residual activity due to slow release of the active acid form, making them suitable for pre-emergent applications .
- Toxicity : Ethyl esters are more acutely toxic than isooctyl derivatives, likely due to faster metabolic activation .
- Environmental Impact : Higher halogenation (e.g., 2,4-dichloro analogs) increases soil persistence, raising ecotoxicity concerns compared to 4-chloro-2-methyl derivatives .
Biological Activity
Isooctyl 4-(4-chloro-2-methylphenoxy)butyrate, also known as 2-ethylhexyl 4-(4-chloro-2-methylphenoxy)butyrate, is a synthetic compound primarily used in agricultural applications as an herbicide and pesticide. Its biological activity has garnered attention due to its potential effects on various organisms, including plants, bacteria, and human cells.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHClO
- Molecular Weight : 288.78 g/mol
The presence of the chloro and phenoxy groups contributes to its biological activity, making it effective in disrupting cellular processes in target organisms.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth and fungal proliferation.
Table 1: Antimicrobial Activity Against Various Pathogens
Anticancer Activity
The compound's anticancer potential has been evaluated in vitro against several cancer cell lines. Notably, studies have shown that it induces apoptosis in human breast adenocarcinoma (MCF-7) cells.
Table 2: Anticancer Activity Against MCF-7 Cell Line
Flow cytometry analysis revealed that treatment with this compound resulted in a significant increase in early and late apoptotic cells, indicating its potential as a therapeutic agent in cancer treatment.
The mechanism underlying the biological activity of this compound appears to involve the disruption of cellular membranes and interference with metabolic pathways. The compound may induce oxidative stress within cells, leading to apoptosis through mitochondrial pathways.
Study on Antifungal Activity
A study conducted on the antifungal properties of this compound demonstrated its efficacy against common phytopathogens such as Sclerotium rolfsii and Cercospora canescens. The compound exhibited inhibition rates of up to 64.1% , highlighting its potential for agricultural applications in crop protection .
Clinical Implications
In clinical settings, the compound's ability to induce apoptosis in cancer cells positions it as a candidate for further research into its use as an adjunct therapy in cancer treatment. The observed IC50 values suggest that while it is effective at higher concentrations, further studies are needed to evaluate its safety and efficacy in vivo.
Q & A
Q. What are the established synthetic routes for Isooctyl 4-(4-chloro-2-methylphenoxy)butyrate, and how can researchers select optimal methodologies?
Methodological Answer: Synthetic routes typically involve esterification of 4-(4-chloro-2-methylphenoxy)butyric acid with isooctanol under acid catalysis. To optimize conditions, employ Design of Experiments (DoE) principles:
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
Methodological Answer:
- Chromatography : HPLC or GC-MS for purity assessment, using reference standards (e.g., EP impurities in ) .
- Spectroscopy :
- NMR (¹H/¹³C) for structural confirmation, focusing on ester linkage and aromatic substituents.
- FT-IR to verify ester carbonyl (~1740 cm⁻¹) and phenoxy groups.
- Elemental Analysis (EA) to confirm molecular formula.
- Mass Spectrometry (HRMS) for exact mass validation.
Q. How should researchers design stability studies under various environmental conditions?
Methodological Answer: Follow ICH Q1A guidelines for forced degradation studies:
- Accelerated Conditions :
- pH Stability : Test solubility and hydrolysis in buffers (pH 1–13).
- Data Analysis : Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life.
Advanced Research Questions
Q. How can computational chemistry be integrated with experimental data to optimize reaction conditions?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model reaction pathways, identifying transition states and energy barriers .
- Machine Learning (ML) : Train models on existing experimental data (e.g., yields, conditions) to predict optimal parameters.
- Feedback Loops : Validate computational predictions with bench experiments, iterating to refine models .
Q. What strategies resolve contradictory data in degradation pathway identification?
Methodological Answer:
- Hypothesis-Driven Workflow :
- Isolate degradation products via preparative HPLC and characterize using NMR/HRMS.
- Cross-reference with computational simulations (e.g., in silico fragmentation patterns).
- Multi-Method Validation :
Q. How to apply advanced reactor designs for scalable synthesis while minimizing side reactions?
Methodological Answer:
- Microreactor Systems : Enhance heat/mass transfer for exothermic esterification, reducing byproducts .
- Membrane Separation : Integrate in-line purification (e.g., nanofiltration) to remove unreacted reagents .
- Process Analytical Technology (PAT) : Use real-time monitoring (e.g., Raman spectroscopy) to adjust feed rates dynamically.
Q. What methodologies address challenges in quantifying trace impurities during synthesis?
Methodological Answer:
- LC-MS/MS with MRM : Develop multiple reaction monitoring (MRM) methods for targeted impurity detection (e.g., chlorinated byproducts in ) .
- Standard Addition Method : Spike samples with known impurities to validate recovery rates.
- Limit of Quantification (LOQ) : Use signal-to-noise ratios ≥10:1 to establish detection thresholds.
Data Contradiction and Validation
Q. How should researchers validate unexpected spectral data in structural elucidation?
Methodological Answer:
- 2D NMR Techniques : Employ HSQC, HMBC, and COSY to resolve ambiguous peaks.
- Crystallography : If crystallizable, perform X-ray diffraction for definitive confirmation.
- Comparative Analysis : Cross-check with spectral databases (e.g., SciFinder, Reaxys) for known analogs.
Q. What statistical approaches are recommended for handling variability in biological activity assays?
Methodological Answer:
- ANOVA with Post Hoc Tests : Identify significant differences across replicates.
- Robust Regression : Mitigate outlier effects in dose-response curves.
- Power Analysis : Pre-determine sample size to ensure statistical significance (α=0.05, β=0.2).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
